

N-(3-Bromopropyl)phthalimide molecular weight and formula

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Compound of Interest

Compound Name: N-(3-Bromopropyl)phthalimide

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An In-depth Technical Guide to N-(3-Bromopropyl)phthalimide

This technical guide provides a comprehensive overview of the chemical and physical properties of **N-(3-Bromopropyl)phthalimide**, its synthesis, and its common applications in research and development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Molecular Formula

N-(3-Bromopropyl)phthalimide is a chemical compound widely used as a reagent in organic synthesis.^{[1][2]} It is particularly useful for introducing a protected primary amine group in various chemical structures.^[2] The phthalimide group serves as a protecting group for the amine, which can be later deprotected under specific conditions. This reagent is also utilized in the synthesis of flavonoid derivatives and Hederagenin, a triterpene with potential antitumor properties.^[1]

Quantitative Data Summary

The key quantitative properties of **N-(3-Bromopropyl)phthalimide** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₁₁ H ₁₀ BrNO ₂	[3][4][5][6]
Molecular Weight	268.11 g/mol	[4][6][7][8]
CAS Number	5460-29-7	[3][4][6][7]
Melting Point	72-74 °C	[1][4][8]
Boiling Point	361.4 °C at 760 mmHg	[3]
EINECS Number	226-738-5	[3][4][6]
Appearance	White to light beige crystalline powder	[1][5]

Experimental Protocols: Synthesis of N-(3-Bromopropyl)phthalimide

A common and effective method for the synthesis of **N-(3-Bromopropyl)phthalimide** involves the reaction of potassium phthalimide with 1,3-dibromopropane.[1][9] This nucleophilic substitution reaction is a standard procedure for the N-alkylation of phthalimide.

Materials

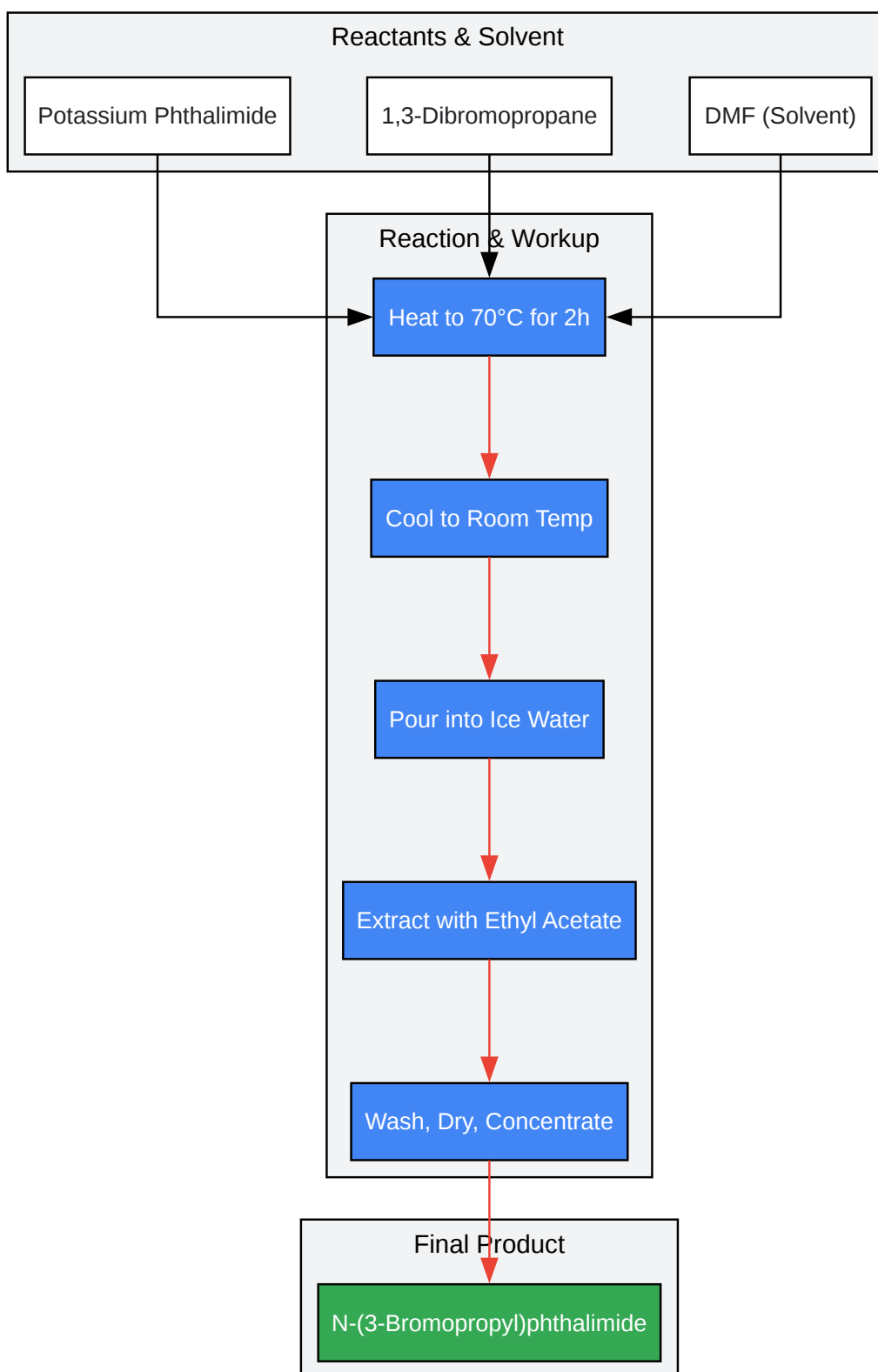
- Potassium phthalimide
- 1,3-Dibromopropane
- Dimethylformamide (DMF)
- Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
- Ethyl acetate
- Ice water

Procedure

- In a reaction vessel, dissolve 0.025 mol of potassium phthalimide and 0.5 g of TBAB in 50 mL of DMF.[\[1\]](#)
- Add 0.10 mol of 1,3-dibromopropane to the solution.[\[1\]](#)
- Heat the reaction mixture to 70°C and maintain this temperature for 2 hours with continuous stirring.[\[1\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.[\[1\]](#)
- Pour the cooled reaction mixture into ice water to precipitate the product.[\[1\]](#)
- Extract the aqueous mixture with ethyl acetate.[\[1\]](#)
- Wash the organic phase with water, then dry it over an anhydrous salt (e.g., sodium sulfate).
- Concentrate the organic phase by evaporating the solvent.
- Allow the concentrated solution to stand, which will result in the crystallization of **N-(3-bromopropyl)phthalimide** as a white solid.[\[1\]](#)
- The resulting crystals can be further purified by recrystallization from ethanol.[\[9\]](#)

Visualized Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **N-(3-Bromopropyl)phthalimide** as described in the experimental protocol.



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Caption: Workflow for the synthesis of **N-(3-Bromopropyl)phthalimide**.

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